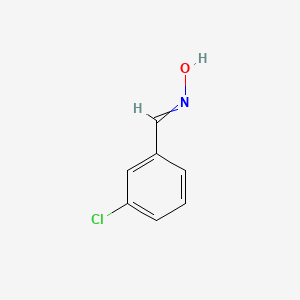











|
REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].[Cl:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=O.[OH-].[Na+]>O.C(O)C.ClCCl>[Cl:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=[N:2][OH:3] |f:0.1,3.4|
|


|
Name
|
|
|
Quantity
|
3.68 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=O)C=CC1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
2.64 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 48 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The formed precipitation
|
|
Type
|
CUSTOM
|
|
Details
|
was isolated by filtration
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
This solution was dried over magnesium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|


Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=NO)C=CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.88 g | |
| YIELD: CALCULATEDPERCENTYIELD | 56.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |











|
REACTION_CXSMILES
|
Cl.[NH2:2][OH:3].[Cl:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=O.[OH-].[Na+]>O.C(O)C.ClCCl>[Cl:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH:8]=[N:2][OH:3] |f:0.1,3.4|
|


|
Name
|
|
|
Quantity
|
3.68 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=O)C=CC1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
2.64 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 48 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The formed precipitation
|
|
Type
|
CUSTOM
|
|
Details
|
was isolated by filtration
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
This solution was dried over magnesium sulphate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|


Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=NO)C=CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.88 g | |
| YIELD: CALCULATEDPERCENTYIELD | 56.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |